N-(2-chlorophenyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide
Description
N-(2-chlorophenyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide derivative featuring a 2-chlorophenyl group and a 4,6-dimethylpyrimidin-2-yl ether substituent.
Properties
IUPAC Name |
N-(2-chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-11-9-12(2)20-16(19-11)24-13-7-8-22(10-13)17(23)21-15-6-4-3-5-14(15)18/h3-6,9,13H,7-8,10H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKORBWFGYPITA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)NC3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Common Name : this compound
- CAS Number : 2034499-43-7
- Molecular Formula : CHClNO
- Molecular Weight : 346.8 g/mol
Synthesis
The synthesis of this compound typically involves the coupling of 2-chlorophenyl derivatives with pyrrolidine and pyrimidine moieties. The synthesis process often utilizes various coupling agents and conditions to achieve high yields and purity .
Anti-inflammatory Activity
Recent studies have indicated that compounds similar to this compound exhibit notable anti-inflammatory properties. For instance, a related compound was shown to inhibit nitric oxide (NO) production in LPS-induced RAW264.7 cells, demonstrating a reduction in inflammation markers . The mechanism involves the modulation of inflammatory pathways, which could be attributed to the specific substitutions on the pyrimidine and pyrrolidine rings.
Antiviral Activity
N-(2-chlorophenyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine derivatives have been evaluated for their antiviral potential. In particular, structural analogs have shown activity against HIV by inhibiting reverse transcriptase (RT), with some compounds exhibiting significant EC values . This suggests that the compound could be further explored as a lead for developing antiviral agents.
Cytotoxicity Studies
Cytotoxicity assessments have been performed on various cell lines to determine the safety profile of N-(2-chlorophenyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine derivatives. In one study, compounds were screened at concentrations ranging from 0 to 20 µg/mL, revealing acceptable cell viability at lower concentrations while demonstrating cytotoxic effects at higher doses . This highlights the importance of optimizing dosage for therapeutic applications.
Structure-Activity Relationships (SAR)
The biological activity of N-(2-chlorophenyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine is heavily influenced by its structural components:
| Structural Feature | Biological Effect |
|---|---|
| 2-Chlorophenyl Group | Enhances anti-inflammatory activity |
| 4,6-Dimethylpyrimidine | Contributes to antiviral efficacy |
| Pyrrolidine Ring | Modulates cytotoxicity |
These findings suggest that modifications to these structural features could lead to improved pharmacological profiles.
Case Studies and Research Findings
- Anti-inflammatory Effects : A study demonstrated that modifications at the N(1) position significantly affected cell survival and NO production in inflammatory models .
- Antiviral Potential : Research indicated that certain derivatives showed promising activity against HIV with an EC value of 1.7 μM for one compound, emphasizing the need for further exploration of this class .
- Cytotoxicity Profile : Compounds were evaluated in vitro using MTT assays which indicated varying levels of cytotoxicity depending on the molecular structure and concentration used .
Comparison with Similar Compounds
Substituent Analysis and Molecular Properties
The compound’s key structural differentiators include:
- Pyrimidine ring substitution : The 4,6-dimethylpyrimidin-2-yl group distinguishes it from analogs like 3-((5-chloropyrimidin-2-yl)oxy)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide (CAS: 2034394-76-6), which bears a single chlorine atom at the pyrimidine 5-position .
- Aromatic group variation: The 2-chlorophenyl group contrasts with the 2-methoxyphenyl moiety in the analog from .
Table 1: Molecular Comparison
Crystallographic and Structural Insights
Crystallographic software such as SHELX and WinGX () are widely used for small-molecule structure determination. For example, the patent in highlights solid-state forms of a related pyrrolidine carboxamide, emphasizing the role of crystallography in optimizing drug stability and bioavailability .
Pharmacological Implications
The 2-chlorophenyl group in the target compound may enhance hydrophobic interactions in biological targets compared to the 2-methoxyphenyl group in the analog from . However, without direct bioactivity data, these comparisons remain speculative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
